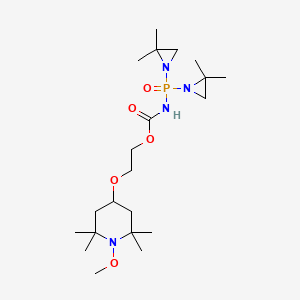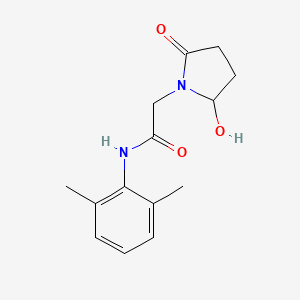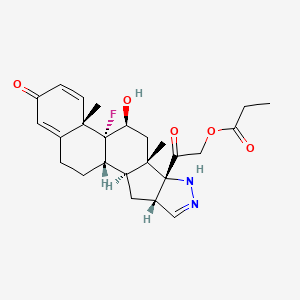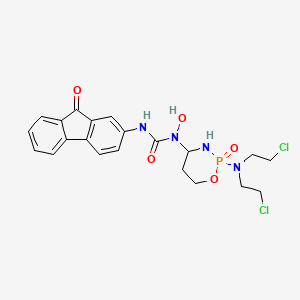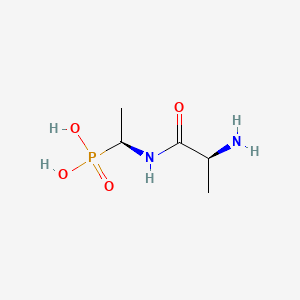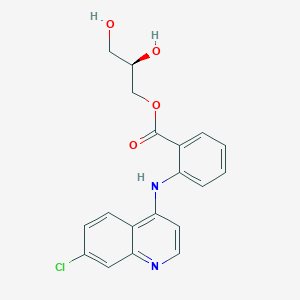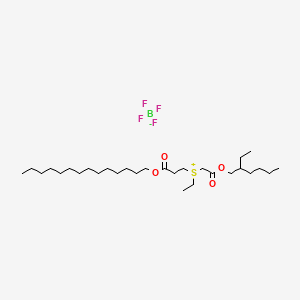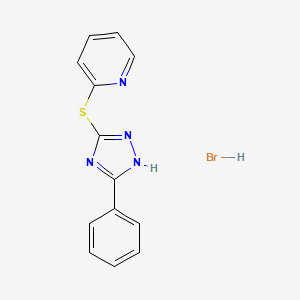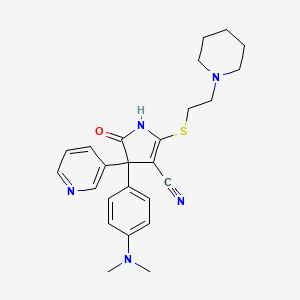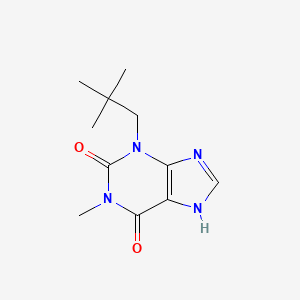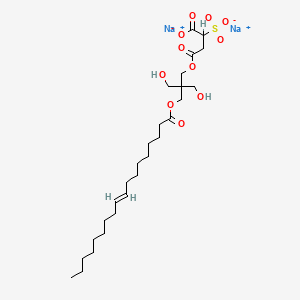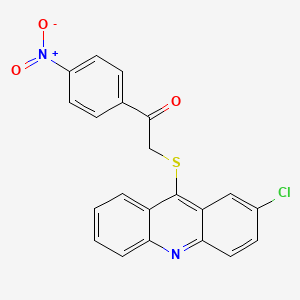
2,4(3H,5H)-Pyrimidinedione, 6-((4-methoxyphenyl)amino)-5,5-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid is a synthetic organic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for the treatment of anxiety, insomnia, and seizure disorders. The unique structure of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid makes it an interesting subject for scientific research, particularly in the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid typically involves the condensation of diethyl malonate with urea in the presence of a base, followed by the introduction of the 4-methoxyphenyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly its sedative and hypnotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which leads to sedative and hypnotic effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons and resulting in hyperpolarization and decreased neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.
Secobarbital: Known for its use as a short-term treatment for insomnia.
Thiopental: Used as an anesthetic agent in medical procedures.
Uniqueness
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methoxyphenyl group differentiates it from other barbiturates, potentially leading to variations in its potency, duration of action, and side effect profile.
Propriétés
Numéro CAS |
87215-90-5 |
|---|---|
Formule moléculaire |
C15H19N3O3 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
5,5-diethyl-6-(4-methoxyphenyl)imino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H19N3O3/c1-4-15(5-2)12(17-14(20)18-13(15)19)16-10-6-8-11(21-3)9-7-10/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20) |
Clé InChI |
QHVCBWDCXLYOAU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=NC2=CC=C(C=C2)OC)NC(=O)NC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


